Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-
Description
The compound 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methylacetamide is a chloroacetamide derivative characterized by:
- Molecular formula: Likely C₉H₁₀Cl₂N₂O (inferred from structural analogs like pyridine-based derivatives in ).
- Key structural features:
- A 2-chloroacetamide backbone.
- N-substituents: methyl and (5-chloro-2-furanylmethyl) groups.
- A 5-chloro-substituted furan ring, contributing to electronic and steric properties.
Chloroacetamides are widely studied for applications in agrochemicals (e.g., herbicides) and pharmaceuticals due to their reactivity and ability to interact with biological targets .
Properties
CAS No. |
75228-82-9 |
|---|---|
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C8H9Cl2NO2/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3 |
InChI Key |
SIRNREWBXLUNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(O1)Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- generally involves the nucleophilic substitution reaction between 2-chloroacetamide derivatives and substituted furanyl methylamines. The key synthetic step is the formation of the N-methyl-N-(furanyl methyl)acetamide moiety through alkylation or amidation reactions under controlled conditions.
Specific Synthetic Routes
Alkylation of 2-Chloroacetamide Derivatives
A common approach is the reaction of 2-chloroacetamide with N-methyl-N-((5-chloro-2-furanyl)methyl)amine. This reaction typically proceeds under reflux in ethanol or other suitable solvents with a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid and drive the reaction forward.
- Reaction conditions : Reflux in ethanol, 2–4 hours.
- Base : Triethylamine or potassium carbonate.
- Purification : Recrystallization from ethanol or dimethylformamide (DMF).
This method is supported by analogous syntheses of related 2-chloro-N-arylacetamides and 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide derivatives, where similar reaction conditions yielded high purity products.
Amidation Using Chloroacetyl Chloride
An alternative route involves the acylation of N-methyl-N-((5-chloro-2-furanyl)methyl)amine with chloroacetyl chloride under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane.
- Reaction conditions : Slow addition of chloroacetyl chloride to amine solution at low temperature.
- Base : Triethylamine to scavenge HCl.
- Work-up : Aqueous extraction followed by solvent evaporation and recrystallization.
This approach is widely employed for synthesizing 2-chloro-N-substituted acetamides, confirmed by literature on phenylacetamide derivatives and related compounds.
Reaction Conditions and Mechanistic Insights
Reaction Environment
- Solvents : Ethanol, DMF, dichloromethane.
- Temperature : Typically reflux (~78 °C for ethanol) or 0–5 °C for acylation.
- Duration : 2–4 hours depending on method.
Mechanism
The synthesis primarily involves nucleophilic substitution at the chloroacetamide carbon:
- The nucleophilic nitrogen of N-methyl-N-((5-chloro-2-furanyl)methyl)amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride or 2-chloroacetamide.
- Formation of the amide bond occurs with displacement of chloride ion.
- The base (TEA or K2CO3) neutralizes the released HCl, preventing side reactions.
Data Tables Summarizing Preparation Methods
| Method | Reactants | Solvent | Base | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| Alkylation of 2-chloroacetamide | 2-chloroacetamide + N-methyl-N-(5-chloro-2-furanyl)methylamine | Ethanol | Triethylamine | Reflux (~78 °C) | 3 hours | 65–75 | Recrystallization (EtOH/DMF) |
| Acylation with chloroacetyl chloride | N-methyl-N-(5-chloro-2-furanyl)methylamine + chloroacetyl chloride | DCM | Triethylamine | 0–5 °C | 2 hours | 70–80 | Extraction + recrystallization |
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetamides.
Oxidation Reactions: Products include furanones.
Reduction Reactions: Products include amines.
Scientific Research Applications
Medicinal Chemistry
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- has been investigated for its potential therapeutic properties. Interaction studies focus on its binding affinity with biological targets like enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and possible therapeutic uses.
Case Study:
Research has indicated that compounds similar to Acetamide can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. This suggests that Acetamide may also have potential as an anticancer agent.
Agricultural Science
In agricultural applications, derivatives of Acetamide compounds are explored for their herbicidal properties. The unique structure may enhance selectivity towards certain plant species while minimizing toxicity to non-target organisms.
Case Study:
Studies have shown that similar acetamide derivatives can effectively control weed populations without adversely affecting crop yield, indicating a promising avenue for sustainable agriculture.
Material Science
Acetamide compounds are used in developing polymers and other materials due to their unique chemical properties. They can act as intermediates in synthesizing more complex materials with specific functionalities.
Case Study:
Research has demonstrated that incorporating acetamide derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets. The chloro and furanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
a) Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Bulky 2,6-diethylphenyl and methoxymethyl groups.
- Properties :
b) Thiazole Derivatives (e.g., 2-chloro-N-(thiazol-2-yl)acetamide)
- Structure : Thiazole ring replaces furan.
- Properties: Thiazole’s sulfur atom enables hydrogen bonding and metal coordination.
- Contrast : The target compound’s furan oxygen may engage in weaker dipole interactions compared to thiazole’s sulfur.
c) Pyridine Derivatives (e.g., 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide)
Variations in the Heterocyclic Ring
a) 5-Methylfuran Derivatives (e.g., 2-Chloro-N-[2-(5-methylfuran-2-yl)phenyl]acetamide)
- Structure : 5-Methylfuran substituent.
- Properties :
b) Thiophene Derivatives (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide)
Environmental and Toxicological Considerations
- Environmental Persistence: Chlorine atoms in the target compound may increase resistance to degradation compared to non-halogenated analogs .
Biological Activity
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- (CAS Number: 75228-88-5) is a compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is , with a molecular weight of 252.09 g/mol. The presence of chloro and furan substituents contributes to its reactivity and biological activity. The compound typically exhibits a purity of around 95% and is primarily utilized in laboratory settings for various research applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group in the structure can undergo nucleophilic substitution reactions, while the acetamide moiety can participate in hydrolysis or amidation reactions. These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including those structurally similar to Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-. For instance, a study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing them to penetrate cell membranes effectively .
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| Acetamide, 2-chloro-N-(5-methylfuran-2-yl)methyl-N-methyl | C9H12ClNO | Effective against Gram-positive bacteria |
| Acetamide, 2-chloro-N-(4-fluorophenyl)acetamide | C9H8ClFNO | High activity against MRSA |
Cytotoxicity and Pharmacokinetics
In addition to its antimicrobial properties, studies have assessed the cytotoxicity and pharmacokinetic profiles of acetamides. For example, research on related compounds demonstrated favorable cytotoxicity results, indicating potential for further in vivo toxicological testing. The pharmacokinetic analysis suggested that these compounds possess good parameters for oral use, making them suitable candidates for therapeutic development .
Case Studies
- Study on Klebsiella pneumoniae : A specific investigation into the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed that the presence of the chloro atom significantly enhanced its antibacterial effects against K. pneumoniae. The study determined minimum inhibitory concentrations (MIC) and time-kill kinetics, confirming that this compound acts as a bactericidal agent .
- Quantitative Structure-Activity Relationship (QSAR) : Another study utilized QSAR analysis to predict the biological activity of N-(substituted phenyl)-2-chloroacetamides based on their chemical structure. This approach confirmed that structural variations significantly impact biological efficacy against different pathogens .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, with key considerations:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for nucleophilic substitution reactions involving chloroacetamide intermediates .
- Catalysts : Alkali metal carbonates (e.g., K₂CO₃) or sodium hydride (NaH) are effective for deprotonation and facilitating alkylation reactions .
- Temperature Control : Reactions often proceed at reflux temperatures (~80–100°C) to optimize yield while minimizing side reactions. For example, refluxing in triethylamine with chloroacetyl chloride has been used for analogous acetamide syntheses .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents is recommended to track reaction progress .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C=O (~1650–1700 cm⁻¹) and C-Cl (~550–750 cm⁻¹) bonds. Secondary amide N-H stretches (~3300 cm⁻¹) may appear if protonation occurs .
- NMR Analysis :
- ¹H NMR : Look for methyl groups (N–CH₃, δ ~2.8–3.2 ppm) and furyl protons (δ ~6.0–7.5 ppm). Chlorine substituents deshield adjacent protons .
- ¹³C NMR : Carbonyl carbons (C=O, δ ~165–175 ppm) and chloroacetamide carbons (C-Cl, δ ~40–45 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the chloro and furyl substituents .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Bioactivity Screening : Use in vitro assays (e.g., antimicrobial, antifungal) to evaluate structure-activity relationships (SAR). The chloro and furyl groups enhance electrophilicity and binding to biological targets .
- Enzyme Inhibition Studies : Design dose-response experiments to assess inhibition of enzymes like cytochrome P450 or kinases, leveraging the compound’s electron-deficient acetamide core .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, MESP) elucidate the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing chloro group lowers LUMO energy, enhancing electrophilic character .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions. The chloroacetamide moiety often exhibits positive potential, favoring interactions with biological nucleophiles .
- Molecular Docking : Simulate binding poses with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina, focusing on halogen bonding between Cl and active-site residues .
Q. What strategies resolve crystallographic data discrepancies in X-ray structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model overlapping lattices .
- Data Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rmerge values. Discrepancies in thermal parameters may indicate disorder; model alternate conformers with PART instructions .
- Hydrogen Bonding Analysis : Use Mercury software to visualize intermolecular interactions (e.g., C–H⋯O bonds) that stabilize the crystal packing, as seen in related acetamide derivatives .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in chloro/furyl substitution (e.g., 5-chloro vs. 4-chloro) and test in bioassays. For example, 5-chloro-furyl derivatives show enhanced antimicrobial activity due to improved lipophilicity .
- Comparative NMR/IR : Analyze electronic effects of substituents via chemical shift changes (e.g., upfield shifts in ¹H NMR indicate increased electron density) .
- QSAR Modeling : Develop quantitative models using descriptors like logP and polar surface area to predict activity trends .
Q. How can contradictory synthesis yields from different methods be reconciled?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For instance, NaH in DMF may give higher yields than K₂CO₃ in DCM due to stronger base strength .
- Kinetic Studies : Perform time-resolved NMR or in situ IR to identify intermediates. Competing pathways (e.g., hydrolysis of chloroacetamide) may reduce yields in aqueous conditions .
- Scale-Up Adjustments : Optimize dropwise addition of reagents to control exothermic reactions, which is critical for reproducibility in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
